2-(4-chlorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-(3-fluorophenyl) group at position 3 and an ether-linked 2-(4-chlorophenyl)acetamide moiety at position 4. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting receptors or enzymes where triazolo-pyridazine scaffolds are active .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-16-6-4-14(5-7-16)12-19(29)24-10-11-30-20-9-8-18-25-26-21(28(18)27-20)15-2-1-3-17(23)13-15/h1-9,13H,10-12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAIMMHTWTVVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This document aims to summarize the findings related to its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H23ClF N5O2
- Molecular Weight : 433.90 g/mol
- SMILES Notation : CC(=O)N(CCOC1=NN(C=C1C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)F)=N)C
Antimicrobial Activity
Recent studies have indicated that compounds with a triazole moiety exhibit significant antimicrobial properties. The 1,2,4-triazole scaffold has been associated with various pharmacological activities including antifungal, antibacterial, and anticancer effects. For instance, derivatives of triazoles have shown notable activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL .
Anticancer Properties
The triazolo-pyridazine derivatives have also been investigated for their anticancer properties. A study highlighted that certain analogs demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways .
Analgesic Effects
Preliminary investigations into the analgesic properties of this compound suggest that it may exert pain-relieving effects through modulation of pain pathways in the central nervous system. The structural similarity to known analgesics may contribute to its efficacy .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to several structural features:
- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : Known for its role in enhancing the pharmacological profile by acting as a bioisostere for amides.
- Fluorophenyl Substituent : Increases metabolic stability and may enhance the compound's potency against specific targets.
Case Studies
- Antimicrobial Efficacy Study
- Cancer Cell Line Testing
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparative insights:
Key Structural Differences and Implications
Functional Group Impact
- Linkage Type (O vs. Sulfur linkages (e.g., ) enhance lipophilicity, favoring hydrophobic interactions in target binding but risking metabolic instability via oxidation .
Substituent Effects:
- Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity and small size optimize π-π stacking and van der Waals interactions in receptor binding, while chlorine’s bulkiness may sterically hinder interactions .
- Ethoxy Groups (): The ethoxy substituent introduces steric bulk and moderate polarity, balancing solubility and metabolic stability .
Pharmacological and ADME Considerations
- ’s 2-Fluorophenyl Acetamide: The ortho-fluorine may induce conformational strain, altering binding specificity compared to para-substituted analogs .
- Target Compound’s Ether Linkage: The oxygen bridge may reduce cytochrome P450-mediated metabolism compared to sulfur analogs, improving pharmacokinetic profiles .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or THF), and reaction time. Key steps include cyclization to form the triazolo-pyridazine core and coupling reactions to introduce the chlorophenyl and fluorophenyl groups. Monitoring purity via HPLC or TLC at each stage is essential to ensure high yields (>75%) and avoid side products like unreacted intermediates .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
Analytical techniques such as HPLC (for purity validation), NMR (to confirm structural integrity), and mass spectrometry (for molecular weight verification) are standard. Stability studies should evaluate degradation under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% RH over 30 days can predict shelf-life .
Q. What functional groups influence the compound’s reactivity in biological systems?
The triazolo-pyridazine core, fluorophenyl group (enhancing lipophilicity), and acetamide linker are critical. The chlorine atom on the phenyl ring may contribute to electrophilic interactions, while the ether (-O-) and amide (-NH-CO-) groups affect solubility and hydrogen-bonding potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Contradictions in activity (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (e.g., buffer pH, co-solvents). Methodological solutions include:
- Standardizing assay protocols (e.g., uniform ATP concentrations in kinase assays).
- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-referencing with structural analogs to identify SAR trends .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Advanced approaches include:
- Proteomic profiling : Use of affinity chromatography with immobilized compound to capture binding partners.
- Molecular dynamics simulations : To predict interactions with ion channels (e.g., Na⁺/K⁺-ATPase) or receptors (e.g., GPCRs).
- Knockout models : CRISPR-edited cell lines to confirm target dependency .
Q. How can multi-step reaction pathways be analyzed for byproducts or intermediates?
Techniques like LC-MS/MS enable real-time tracking of intermediates. For example, in the coupling of the triazolo-pyridazine core with the acetamide sidechain, MS/MS can detect sulfoxide byproducts formed due to oxidative conditions. Reaction optimization may require inert atmospheres (N₂/Ar) or alternative catalysts (e.g., Pd/C for hydrogenation) .
Q. What computational methods predict the compound’s stability under physiological conditions?
Density functional theory (DFT) calculations can model hydrolysis or oxidation pathways. For instance, the fluorophenyl group’s electron-withdrawing effects may accelerate amide bond cleavage at pH > 8. In silico tools like Schrödinger’s QikProp estimate logP (3.2) and solubility (<10 µM in water), guiding formulation strategies .
Methodological Considerations
Designing dose-response studies for in vivo efficacy:
- Use pharmacokinetic (PK) data (e.g., t₁/₂ = 6.5 hours in rodents) to determine dosing intervals.
- Monitor metabolites via LC-MS to distinguish parent compound effects from degradation products.
- Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
Addressing solubility challenges in in vitro assays:
- Employ co-solvents (≤1% DMSO) or lipid-based carriers (e.g., cyclodextrins).
- Pre-test solubility in assay buffers using nephelometry to avoid false negatives .
Interpreting SAR for analog design:
- Replace the 4-chlorophenyl group with electron-deficient rings (e.g., 3-CF₃-phenyl) to enhance target affinity.
- Modify the acetamide linker to a sulfonamide for improved metabolic stability.
- Validate changes via X-ray crystallography of compound-target complexes .
Key Citations
- Synthesis protocols:
- Biological activity:
- Analytical methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
